N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound belonging to the pyridobenzodiazepine class.
Properties
CAS No. |
132687-00-4 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
11-ethyl-6,8,9-trimethylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-5-20-15-10-12(3)11(2)9-14(15)19(4)17(21)13-7-6-8-18-16(13)20/h6-10H,5H2,1-4H3 |
InChI Key |
QVBCGVSBAZFFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrido[2,3-b][1,5]benzodiazepinone core, focusing on substituent variations, physicochemical properties, and biological relevance.
Substitution Patterns and Structural Variations
Physicochemical Properties
Biological Activity
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the pyrido-benzodiazepine class. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Below is a detailed examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 298.34 g/mol. The compound features a bicyclic structure that integrates both pyridine and benzodiazepine moieties, which are crucial for its biological activity.
This compound primarily interacts with the central nervous system (CNS). Its mechanisms include:
- GABA Receptor Modulation : The compound acts as a modulator of GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the brain. This modulation can lead to anxiolytic and sedative effects.
- Inhibition of HIV-1 Reverse Transcriptase : Research indicates that derivatives of this compound can inhibit HIV-1 reverse transcriptase at low concentrations (as low as 35 nM), suggesting potential applications in antiviral therapies .
Biological Activities
The biological activities of this compound include:
- Anxiolytic Effects : By modulating GABA_A receptors, this compound exhibits potential anxiolytic properties.
- Antiviral Properties : The ability to inhibit HIV reverse transcriptase positions it as a candidate for further development in HIV treatment protocols.
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| N11-Ethyl-8,9,N6-trimethyl | Anxiolytic | - | Modulates GABA_A receptors |
| N11-Ethyl-7,8,N6-trimethyl | Antiviral (HIV) | 35 | Inhibits reverse transcriptase |
| 9-Nitro-N11-(4-chlorophenyl) | Anxiolytic | - | Contains nitro group for enhanced activity |
Case Studies and Research Findings
- Study on GABA Receptor Modulation : A study demonstrated that N11-Ethyl derivatives showed significant binding affinity to GABA_A receptors compared to traditional benzodiazepines. This suggests improved efficacy and potentially fewer side effects .
- Antiviral Research : In vitro studies highlighted the effectiveness of pyridobenzodiazepine derivatives against HIV-1 reverse transcriptase. The presence of specific substituents on the benzodiazepine ring was crucial for enhancing antiviral activity .
- Toxicity and Safety Profiles : Preliminary toxicity assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its safety profile comprehensively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
